molecular formula C9H17Cl2N3 B1382330 4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride CAS No. 1803570-63-9

4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride

Cat. No.: B1382330
CAS No.: 1803570-63-9
M. Wt: 238.15 g/mol
InChI Key: VCWZAXVYVWSFJA-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in the field of medicinal chemistry due to their presence in various therapeutic agents . The compound also contains a 3,3-dimethylazetidin-2-yl group . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the 3,3-dimethylazetidin-2-yl group . The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . These could include factors such as solubility, melting point, boiling point, and stability .

Scientific Research Applications

Chemical Synthesis and Biological Activities

The pyrazole moiety, which is present in 4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride, plays a significant role in a plethora of biologically active compounds, serving as a vital component for both combinatorial and medicinal chemistry. Pyrazole derivatives are known for their extensive range of biological activities including but not limited to anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The significance of pyrazole-based heterocycles in medicinal chemistry has been further accentuated by the successful development of pyrazole COX-2 inhibitors. The synthesis of these compounds often involves a series of steps including condensation and cyclization, or multicomponent reactions (MCRs), under various conditions, highlighting the versatility and potential of pyrazole scaffolds in creating diverse bioactive molecules (Dar & Shamsuzzaman, 2015).

Methyl-substituted pyrazoles, a subgroup within this category, are also reported as potent medicinal scaffolds, exhibiting a broad spectrum of biological activities. The synthetic approaches for these compounds, along with their medical significance, have been comprehensively documented, providing a valuable resource for medicinal chemists in their pursuit of creating new and effective biologically active molecules (Sharma et al., 2021).

Multicomponent Synthesis for Bioactive Molecules

The synthesis of biologically active pyrazole derivatives via multicomponent reactions (MCRs) has gained increasing attention. This approach, known for its pot, atom, and step economy (PASE), has been instrumental in developing a wide array of bioactive molecules, including those with antibacterial, anticancer, antifungal, antioxidant, and various other therapeutic properties. The review by Becerra et al. (2022) provides a comprehensive analysis of the recent advancements in this field, highlighting the potential of pyrazole derivatives synthesized through MCRs in pharmaceutical and medicinal chemistry (Becerra, Abonía, & Castillo, 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

4-(3,3-dimethylazetidin-2-yl)-1-methylpyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-9(2)6-10-8(9)7-4-11-12(3)5-7;;/h4-5,8,10H,6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWZAXVYVWSFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=CN(N=C2)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride
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4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride
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4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride
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4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride
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4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride
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4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride

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